molecular formula C14H15N3O3 B2634804 (4-Methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1286725-97-0

(4-Methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No. B2634804
CAS RN: 1286725-97-0
M. Wt: 273.292
InChI Key: LYIPSDOEDHXZID-UHFFFAOYSA-N
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Description

The compound contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Catalysis and Organic Synthesis

The study of new catalytic protocols for sustainable organic compound synthesis is of great interest. Researchers have explored the use of ionic organic solids as catalysts. For instance, 1,3-bis(carboxymethyl)imidazolium chloride has been employed as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology was applied to prepare the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield. Both the preparation of chalcone and the triazole Michael addition to chalcone exhibit good green metrics .

Biological Activity and Medicinal Chemistry

Triazole derivatives are known for their diverse biological effects. The structural characteristics of triazoles facilitate binding with target molecules. Among them, β-azolyl ketones constitute a family of compounds with potential interest. For example, 3-aryl-3-triazolylpropiophenones have been described as efficient components in fungicide, bactericide, and herbicide formulations. The synthesis of β-heteroarylated carbonyl compounds, including aza-Michael reactions, provides access to valuable precursors for bioactive compounds .

Anti-Inflammatory Properties

In a study, a novel synthetic compound, (E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP) , was investigated for its anti-inflammatory effects. MMPP treatment inhibited the production of nitric oxide (NO) and hydrogen peroxide (H2O2) in synoviocytes, suggesting its potential as an anti-inflammatory agent .

Peroxisome Proliferator-Activated Receptors (PPARs) Agonists

Researchers have developed a five-step synthetic route to acetic acids, which are potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β). The starting point is substituted benzonitriles, and this approach may lead to novel therapeutic agents .

Crop Protection and Plant Health

Crop plants face constant challenges from pathogens such as bacteria, fungi, and plant-parasitic nematodes. Novel compounds like 1,2,4-oxadiazole derivatives have been explored for their potential in crop protection. These compounds may contribute to enhancing plant health and survival .

Mechanism of Action

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These heterocycles have been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .

properties

IUPAC Name

(4-methoxyphenyl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c1-9-15-13(20-16-9)11-7-17(8-11)14(18)10-3-5-12(19-2)6-4-10/h3-6,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIPSDOEDHXZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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